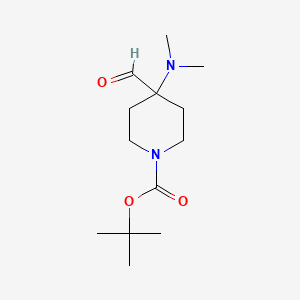

Tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC18198679

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O3 |

|---|---|

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-6-13(10-16,7-9-15)14(4)5/h10H,6-9H2,1-5H3 |

| Standard InChI Key | IAEDFSJPOWNREU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C=O)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate is C₁₃H₂₃N₂O₃, with a molar mass of 267.34 g/mol. The Boc group at the 1-position enhances steric protection of the piperidine nitrogen, while the 4-formyl and 4-dimethylamino groups introduce electrophilic and nucleophilic reactivity, respectively. Key physicochemical parameters derived from analogous compounds include:

| Property | Value (Analogous Compounds) | Source |

|---|---|---|

| Density | 1.114 ± 0.06 g/cm³ (predicted) | |

| Melting Point | 34–40°C | |

| Boiling Point | 295.4 ± 33.0°C (predicted) | |

| Solubility | Soluble in methanol, DMSO |

The dimethylamino group increases basicity compared to unsubstituted piperidine derivatives, with a predicted pKa of ~9.5 for the amine nitrogen . Conformational analysis via density functional theory (DFT) reveals that the chair conformation of the piperidine ring is stabilized by intramolecular hydrogen bonding between the formyl oxygen and the Boc carbonyl group .

Synthesis and Reaction Pathways

Reaction Optimization

Reactions often employ polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) at elevated temperatures (80–95°C) to enhance nucleophilic substitution efficiency . Potassium carbonate is frequently used as a base, achieving yields up to 98% in coupling reactions .

Computational Insights into Reactivity and Solvent Effects

DFT studies on tert-butyl 4-formylpiperidine-1-carboxylate (a closely related compound) using the B3LYP/6-311++G(d,p) basis set reveal:

-

Solvent Effects: Green solvents (methanol, ethanol, water, DMSO) alter electronic properties. For example, the dipole moment increases from 6.12 D (gas phase) to 9.45 D (DMSO), enhancing solubility .

-

Frontier Molecular Orbitals: The HOMO-LUMO gap narrows in polar solvents, indicating heightened reactivity. In DMSO, the energy gap decreases by 1.2 eV compared to the gas phase .

-

Nonlinear Optical (NLO) Properties: The first hyperpolarizability (β) increases by 35% in DMSO, suggesting utility in photonic applications .

These findings imply that tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate may exhibit similar solvent-dependent behavior, with enhanced nucleophilicity at the dimethylamino group in polar media.

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

The compound’s piperidine scaffold is a hallmark of ERK and JAK2 inhibitors. For instance, tert-butyl 4-formylpiperidine-1-carboxylate serves as an intermediate in synthesizing GDC-0994, an ERK inhibitor under clinical investigation for oncology . The dimethylamino variant could modulate target binding affinity via additional hydrogen bonding or electrostatic interactions.

Prodrug Design

The Boc group facilitates controlled release of active amines in prodrugs. In vivo cleavage by esterases yields the free piperidine derivative, which can cross the blood-brain barrier for neurological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume